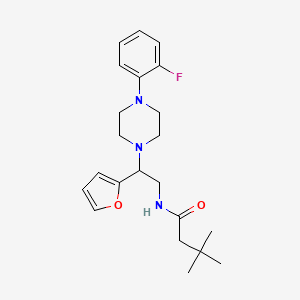
7,8-Difluoro-3-nitroquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Difluoro-3-nitroquinolin-4-ol: is a fluorinated quinoline derivative with the molecular formula C9H4F2N2O3 and a molecular weight of 226.14 g/mol This compound is characterized by the presence of two fluorine atoms at the 7th and 8th positions, a nitro group at the 3rd position, and a hydroxyl group at the 4th position on the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoro-3-nitroquinolin-4-ol typically involves multi-step organic reactions. One common method includes the nitration of 7,8-difluoroquinoline followed by hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for hydroxylation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 7,8-Difluoro-3-aminoquinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7,8-Difluoro-3-nitroquinolin-4-ol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: In biological research, this compound is studied for its potential antibacterial and anticancer properties. The presence of fluorine atoms often enhances the biological activity of quinoline derivatives, making them promising candidates for drug development .
Industry: In the industrial sector, fluorinated quinolines like this compound are used in the development of advanced materials, including liquid crystals and dyes .
Wirkmechanismus
The mechanism of action of 7,8-Difluoro-3-nitroquinolin-4-ol is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and DNA. The nitro group can undergo bioreduction to form reactive intermediates that can damage bacterial DNA, leading to antibacterial effects. The fluorine atoms may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
7,8-Difluoroquinoline: Lacks the nitro and hydroxyl groups, making it less reactive in certain chemical reactions.
3-Nitroquinolin-4-ol: Lacks the fluorine atoms, which may reduce its biological activity.
7,8-Difluoro-4-hydroxyquinoline:
Uniqueness: 7,8-Difluoro-3-nitroquinolin-4-ol is unique due to the combination of fluorine, nitro, and hydroxyl groups on the quinoline ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
7,8-difluoro-3-nitro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2O3/c10-5-2-1-4-8(7(5)11)12-3-6(9(4)14)13(15)16/h1-3H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIVWOYVHCMPQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=CN2)[N+](=O)[O-])F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-3-{[(E)-(3-hydroxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2649395.png)
![1-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]PIPERIDINE HYDROCHLORIDE](/img/structure/B2649396.png)

![2-[3-(Aminomethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride](/img/structure/B2649399.png)
![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/new.no-structure.jpg)

![N-cyclopentyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2649402.png)
![6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine](/img/structure/B2649406.png)




